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molecular formula C8H10N2O2 B1294549 6-(dimethylamino)nicotinic acid CAS No. 82846-28-4

6-(dimethylamino)nicotinic acid

Cat. No. B1294549
M. Wt: 166.18 g/mol
InChI Key: XWMLEYINWKGSAC-UHFFFAOYSA-N
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Patent
US07148243B2

Procedure details

6-Chloronicotinic acid (0.5 g, 3.17 mmol) and dimethyl amine 10 ml, 40% in water) were heated in a sealed pressure vessel at 130° C. for 6 h. The solvent was then removed and the residue was taken up in water and the pH was adjusted to 4–5. Extraction with dichloromethane yielded the pure intermediate depicted above (0.1 g, 20%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH3:11][NH:12][CH3:13]>O>[CH3:11][N:12]([CH3:13])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
yielded the pure intermediate

Outcomes

Product
Name
Type
Smiles
CN(C1=NC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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